molecular formula C10H12ClN3O B1439228 4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride CAS No. 4408-12-2

4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride

Cat. No. B1439228
CAS RN: 4408-12-2
M. Wt: 225.67 g/mol
InChI Key: YWGHJRODWMRZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one” is a chemical compound with the molecular formula C10H11N3O . It has an average mass of 189.214 Da and a monoisotopic mass of 189.090210 Da . It is also known by other names such as "3H-Pyrazol-3-one, 4-amino-2,4-dihydro-5-methyl-2-phenyl-" .


Molecular Structure Analysis

The molecular structure of “4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Antimicrobial Activity

4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride and its derivatives have been explored for their antimicrobial properties. Research by Abdelrahman et al. (2020) focused on the synthesis of various pyrazole derivatives, including 4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, which showed high antimicrobial activity against bacterial strains like Staphylococcus aureus, Escherichia coli, and Candida albicans. This highlights its potential in developing new antimicrobial agents (Abdelrahman, E., Shehta, W., Assy, M., & Farhan, M. E., 2020).

Corrosion Inhibition

In the field of materials science, pyrazole derivatives have been studied for their corrosion inhibition capabilities. Mahmoud (2005) investigated the efficacy of various pyrazole derivatives, including 4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, in protecting a copper-iron alloy in hydrochloric acid solutions. This research suggests its potential use in industrial applications to prevent corrosion, contributing to the longevity and safety of metal structures (Mahmoud, S., 2005).

Synthesis of Novel Compounds

The compound is used in the synthesis of novel chemical compounds with diverse applications. For instance, Nayak and Poojary (2019) described the synthesis of 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione using a derivative of 4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. This highlights its role in synthetic chemistry for creating new molecular structures with potential applications in pharmaceuticals and materials science (Nayak, S., & Poojary, B., 2019).

Tautomeric Analysis

Research by Amarasekara et al. (2009) involved the study of structural tautomerism in Schiff base derivatives of 4-acylpyrazolone, derived from 4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. This research is significant in understanding the chemical behavior and properties of these compounds, which can have implications in their reactivity and stability in various applications (Amarasekara, A., Owereh, O. S., Lyssenko, K., & Timofeeva, T., 2009).

properties

IUPAC Name

4-amino-5-methyl-2-phenyl-4H-pyrazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-7-9(11)10(14)13(12-7)8-5-3-2-4-6-8;/h2-6,9H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGHJRODWMRZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride
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4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride
Reactant of Route 3
4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride
Reactant of Route 4
4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride
Reactant of Route 5
4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride
Reactant of Route 6
4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride

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